2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazole and pyridazine rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Molecular Structure and Interactions
Compounds containing structural elements similar to the query compound have been studied for their unique molecular structures and interactions. For example, the study of a 2H-pyrazolo[4,3-c]pyridine derivative revealed its conformation and intramolecular contacts, highlighting the significance of structural analysis in understanding molecular interactions (Karthikeyan et al., 2010).
Antitumor and Antimicrobial Activities
Several compounds with similar structural components have been evaluated for their antitumor and antimicrobial activities. Benzopyranylamine compounds, for instance, have shown promising in vitro activities against various human cancer cell lines, indicating the potential for such structures in developing new anticancer agents (Jurd, 1996). Furthermore, compounds derived from dihydropyridazinone have been synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting a broad spectrum of biological applications for these molecules (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including pyrazole hybrid derivatives, have been explored for their potential as antimicrobial and antioxidant agents. Molecular docking studies of these compounds have indicated moderate to good binding energies, underscoring the importance of structural design in enhancing biological activities (Elewa et al., 2021).
Mechanism of Action
Target of Action
It’s known that the 2,3-dihydrobenzodioxine substructure, a component of the compound, has the ability to interact with specific biological receptors and enzymes . This interaction influences cellular pathways in a targeted manner .
Mode of Action
It’s known that the 2,3-dihydrobenzodioxine substructure can interact with specific biological receptors and enzymes . This interaction can lead to changes in the cellular pathways .
Biochemical Pathways
It’s known that the 2,3-dihydrobenzodioxine substructure can influence cellular pathways in a targeted manner . The downstream effects of these interactions would depend on the specific receptors and enzymes that the compound interacts with.
Result of Action
The interaction of the 2,3-dihydrobenzodioxine substructure with specific biological receptors and enzymes can lead to changes in cellular pathways , which would result in various molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c28-20-6-5-19(26-10-2-9-23-26)24-27(20)15-16-7-11-25(12-8-16)22(29)17-3-1-4-18-21(17)31-14-13-30-18/h1-6,9-10,16H,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJQXSDFOKROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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